N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine sulfanyl acetamide class, characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a sulfanyl acetamide moiety at position 2.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c1-2-15-4-3-5-18(12-15)25-21(28)14-29-22-20-13-19(26-27(20)11-10-24-22)16-6-8-17(23)9-7-16/h3-13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKXYFFIXAHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its implications in cancer research and other therapeutic areas.
- Molecular Formula : C23H22N4OS
- Molecular Weight : 402.51 g/mol
- CAS Number : 1021210-74-1
- SMILES Notation : CCc1cccc(c1)NC(=O)CSc1nccn2c1cc(n2)c1ccc(cc1)C
Synthesis
The synthesis of this compound involves several steps including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. The detailed synthetic pathway is crucial for understanding its biological activity as modifications can significantly influence pharmacological properties.
Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, a study evaluated various pyrazolo derivatives for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myeloid leukemia). The results indicated that while some derivatives displayed significant cytotoxicity, others did not demonstrate effective inhibition of cell proliferation within tested concentrations .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Significant cytotoxicity observed |
| Compound B | K562 | 20 | Moderate activity |
| This compound | MCF-7/K562 | Not yet tested | Further studies needed |
The mechanism by which this compound exerts its effects is likely related to its interaction with specific protein kinases involved in cancer progression. Similar compounds have been shown to inhibit CDK2 and Abl kinases, which are critical in cell cycle regulation and oncogenic signaling pathways. However, preliminary findings suggest that this compound may not possess significant kinase inhibition properties compared to related compounds due to structural differences in binding sites .
Case Studies
A recent study explored the structure-activity relationship (SAR) of pyrazolo derivatives and their anticancer activities. The findings suggested that modifications on the phenyl rings and the presence of electron-withdrawing groups significantly affect biological activity. The introduction of a fluorine atom in the para position of the phenyl ring was noted to enhance lipophilicity and potentially improve cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound shares a pyrazolo[1,5-a]pyrazine backbone with analogs like 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () and 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (). Key differences include:
- Aryl substituents on the pyrazine core : The 4-fluorophenyl group in the target compound versus methyl () or chloro () groups. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl or chloro substituents .
- Acetamide side chain : The N-(3-ethylphenyl) group contrasts with N-[2-(trifluoromethyl)phenyl] () or N-[3-(methylsulfanyl)phenyl] (), impacting solubility and target selectivity.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
*Calculated based on analogous structures.
Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, such as GMA-15 (N-ethyl-N-phenyl-2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetamide) (), differ in the heterocyclic core (pyrimidine vs. pyrazine). These analogs exhibit:
- Improved synthetic yields : GMA-15 was synthesized in 82% yield via HATU-mediated coupling, suggesting efficient routes for N,N-disubstituted acetamides .
- Biological activity : While specific data for the target compound are unavailable, pyrazolo[1,5-a]pyrimidines like GMA-15 are explored for kinase inhibition due to their planar aromatic cores .
Table 2: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine Derivatives
| Parameter | Pyrazolo[1,5-a]pyrimidine (GMA-15) | Pyrazolo[1,5-a]pyrazine (Target Compound) |
|---|---|---|
| Core Structure | Pyrimidine ring | Pyrazine ring |
| Substituent at Position 2 | 4-Fluorophenyl | 4-Fluorophenyl |
| Acetamide Side Chain | N-ethyl-N-phenyl | N-(3-ethylphenyl) |
| Synthetic Yield | 82% | Not reported |
| Potential Applications | Kinase inhibition | Radiopharmaceuticals, CNS targets |
Functional Group Impact on Properties
- Sulfanyl (S–) group : Present in the target compound and –10 analogs, this group may facilitate hydrogen bonding or metal coordination in biological systems. Its absence in pyrazolo[1,5-a]pyrimidines (e.g., GMA-15) could reduce metabolic stability .
- Fluorine vs. Chlorine/Methyl : Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative metabolism compared to bulkier groups like chlorine or methyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
